4-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl
Overview
Description
4-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl is a useful research compound. Its molecular formula is C13H8Cl4O2S and its molecular weight is 370.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Comparative Metabolism Studies
4-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl has been studied in the context of its metabolic transformation in organisms. Research has shown differences in the formation of hydroxy and sulfur-containing metabolites from chlorinated biphenyls in rats, with variations in metabolite excretion and tissue distribution (Haraguchi et al., 1997). This study helps in understanding the biotransformation and the potential toxicological implications of such compounds.
Docking Studies and Crystal Structure Analysis
Investigations have been conducted on the crystal structures of certain derivatives of tetrachlorobiphenyls, such as tetrazole derivatives, to understand their molecular orientation and interactions at the atomic level (Al-Hourani et al., 2015). These studies are significant for the development of new compounds with specific physical and chemical properties.
Binding to Uteroglobin
The binding characteristics of methylsulfonyl-polychloro-biphenyls to specific proteins, like uteroglobin, have been studied, providing insights into the interaction mechanisms of these compounds at the molecular level (Gillner et al., 1988). This research is crucial for understanding the biological implications of these chemicals in organisms.
Target Cells for Metabolites
Research has identified target cells in rat and mouse lung cytosol for metabolites of polychlorinated biphenyls, including 4,4'-bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl (Lund et al., 1985). This study contributes to understanding the cellular targets and potential health effects of these compounds.
Tissue Retention and Metabolite Analysis
Studies have also focused on the retention of hydroxy and methylsulfonyl metabolites of tetrachlorobiphenyl in rat tissues, providing essential data on the persistence and bioaccumulation potential of these compounds (Haraguchi et al., 1995).
Antiestrogenic Effects
Investigations into the antiestrogenic effects of aryl methyl sulfone metabolites of polychlorinated biphenyls have shown potential impacts on estrogen receptor-dependent gene expression (Letcher et al., 2002). This research is vital for understanding the endocrine-disrupting potential of these substances.
CYP2B1/2 Induction
Studies have evaluated the effects of 3-methylsulfonyl metabolites of polychlorinated biphenyl congeners on the induction of certain hepatic enzymes in rats, providing insights into the biochemical pathways influenced by these compounds (Kato et al., 1997).
Future Directions
Properties
IUPAC Name |
1,4-dichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)13-6-10(15)8(5-12(13)17)7-2-3-9(14)11(16)4-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUKTDLZMGSALF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=CC(=C(C=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220083 | |
Record name | 1,1'-Biphenyl, 2,3',4',5-tetrachloro-4-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69797-51-9 | |
Record name | 1,1'-Biphenyl, 2,3',4',5-tetrachloro-4-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069797519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 2,3',4',5-tetrachloro-4-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.